molecular formula C₁₉H₁₃ClN₂O₃ B560594 Antifungal agent 1 CAS No. 1265166-14-0

Antifungal agent 1

Cat. No. B560594
M. Wt: 352.77
InChI Key: QUAFTMJUVQDZHE-UHFFFAOYSA-N
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Description

Antifungal agents, also known as antimycotic medications, are pharmaceutical fungicides or fungistatics used to treat and prevent mycosis such as athlete’s foot, ringworm, candidiasis (thrush), serious systemic infections such as cryptococcal meningitis, and others . They are usually obtained by a doctor’s prescription, but a few are available over the counter .


Synthesis Analysis

A series of 1,2,3-triazole phenylhydrazone derivatives were designed and synthesized as antifungal agents . In another study, potential antifungal agents were developed on the basis of farnesol, geraniol, myrtenol, perillyl alcohol, cedrol and phytol .


Molecular Structure Analysis

The molecular structure of antifungal agents is determined by 1H-NMR spectroscopy, MS, elemental analysis and X-ray single-crystal diffraction . The structure of the most active compounds was determined by ADME–Tox and molecular docking studies .


Chemical Reactions Analysis

Antifungal agents mainly target specific components of the fungal plasma membrane or its biosynthetic pathways . For example, the polyenes have a strong affinity for the ergosterol found in the membrane of fungal cells .


Physical And Chemical Properties Analysis

The degree of pharmacokinetic variability is linked to the inherent physiochemical properties of the drug (hydrophobic vs hydrophilic characteristics, protein binding), oral bioavailability, and the pathways by which the antifungal is metabolized and cleared .

Scientific Research Applications

  • Mechanisms of Action of Antifungal Agents : Antifungal agents target various aspects of fungal cells, such as cell wall synthesis, protein synthesis, and ergosterol production. This category of drugs includes triazoles, echinocandins, and sordarins, each with unique mechanisms of action (Odds, Brown, & Gow, 2003).

  • Antibiotics that Inhibit Fungal Cell Wall Development : Some antifungal agents selectively inhibit the biosynthesis of critical structural elements in the fungal cell, like glucan, chitin, and mannan. This selective targeting offers a therapeutic advantage by interacting with targets not found in mammalian cells (Debono & Gordee, 1994).

  • Applications in Animal Health : Antifungal agents are used in veterinary medicine to treat and prevent fungal infections in various animals, including dogs, cats, cattle, sheep, and birds (Rochette, Engelen, & Vanden Bossche, 2003).

  • Electrochemical Sensors for Antifungal Azoles Detection : To minimize adverse reactions and environmental impact, electrochemical methods have been developed for sensitive and reliable detection of antifungal azoles (Ţuchiu, Stefan-van Staden, & van Staden, 2022).

  • Current Status and Future Developments of Systemic Antifungal Agents : Addressing the increasing prevalence of fungal infections, particularly in immunocompromised patients, research is ongoing to develop new antifungal drugs with novel targets and improved formulations (Seyedmousavi et al., 2017).

  • Emergence of Antifungal Drug Resistance : The rise in antifungal drug resistance is a significant concern, particularly among Candida species. Understanding the molecular mechanisms of resistance can aid in managing fungal diseases more effectively (Cowen et al., 2015).

  • Advances in Topical and Systemic Antifungals : New antifungal agents have broadened options for treating both superficial and systemic fungal infections, overcoming limitations like drug interactions and adverse effects (Zhang, Camp, & Elewski, 2007).

  • Fungal Plasma Membrane Proton Pumps as New Antifungal Targets : Targeting the fungal plasma membrane proton pump represents a promising approach for developing new antifungals, offering potential selectivity over host enzymes (Monk & Perlin, 1994).

  • New Horizons in Antifungal Therapy : Novel compounds with potent antifungal activity are being identified, including compounds previously used for other purposes in humans. This diversification of antifungal agents is crucial for addressing invasive fungal infections (Pianalto & Alspaugh, 2016).

  • Natural Products as Antifungal Agents : The search for new antifungal agents has led to a renewed interest in natural products. Natural compounds are being investigated for their potential as antifungal agents with different mechanisms of action (Di Santo, 2010).

Future Directions

The development of antifungal nanomaterials is a promising future direction in the field of antifungal research . There is also a continuous need for the development of novel broad-spectrum antifungal drugs with better efficacy due to the emergence of multidrug resistance in fungal infections .

properties

IUPAC Name

3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c1-22-15-7-6-12(23)8-13(15)17-18(22)16(24)9-14(19(17)25)21-11-4-2-10(20)3-5-11/h2-9,21,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAFTMJUVQDZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antifungal agent 1

Citations

For This Compound
353
Citations
N Zaias, F Battistini - Archives of Dermatology, 1977 - jamanetwork.com
• A 1% clotrimazole solution was used as an antifungal for Tinea versicolor, Cutaneous Candidiasis and Dermatophytosis. All studies were double-blind and controlled, active vs vehicle…
Number of citations: 19 jamanetwork.com
SS Chandra, R Miglani, MR Srinivasan, R Indira - Journal of endodontics, 2010 - Elsevier
INTRODUCTION: The aim of this in vitro study was to evaluate the efficacy of 5.25% sodium hypochlorite (NaOCl), 2% chlorhexidine gluconate (CHX), and 17% EDTA as a final irrigant …
Number of citations: 61 www.sciencedirect.com
AK Gupta, DN Sauder, NH Shear - Journal of the American Academy of …, 1994 - Elsevier
The last decade has witnessed remarkable advances in the therapy for cutaneous fungal diseases. These will have a major impact on the choice of antifungal therapy. To understand …
Number of citations: 301 www.sciencedirect.com
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
In the synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (voriconazole), the relative stereochemistry is set in the addition of a 4-(1-…
Number of citations: 109 pubs.acs.org
J Pesti, CK Chen, L Spangler… - … Process Research & …, 2009 - ACS Publications
The development of a safe, robust process for the preparation of ravuconazole (1), an antifungal agent, is described. The discovery and development of procedures enabling the …
Number of citations: 35 pubs.acs.org
I Saji, K Tamoto, Y Tanaka, H Miyauchi… - Bulletin of the …, 1994 - journal.csj.jp
… Finally, methylthio compound 20 was oxidized under acidic conditions with hydrogen peroxide in presence of a catalytic amount of sodium tungstate to give desired antifungal agent 1 (…
Number of citations: 23 www.journal.csj.jp
A Ettorre, M Biava, R Fioravanti… - … Section C: Crystal …, 1997 - scripts.iucr.org
The crystal structure of the title compound, C17H16N3Cl, and its global minimum-energy structure are not compatible with the model proposed in a recent CoMFA three-dimensional-…
Number of citations: 2 scripts.iucr.org
DJ Sheehan, A Espinel-Ingroff… - Clinical infectious …, 1993 - academic.oup.com
Antifungal susceptibility testing of yeasts has lacked reproducibility because of the absence of universally accepted guidelines. The major sources of variation in susceptibility testing …
Number of citations: 73 academic.oup.com
GG Zhanel, DG Saunders, DJ Hoban… - Antimicrobial agents …, 2001 - Am Soc Microbiol
Antifungal susceptibilities (NCCLS, approved standard M27-A, 1997) were determined for the reference strain ATCC 90028 and 21 clinical isolates of Candida albicans with varying …
Number of citations: 52 journals.asm.org
MT Garcia, MT Llorente, JE Lima… - … journal of infectious …, 1999 - Taylor & Francis
The recent increase in systemic mycoses, such as candidiasis, and the emergence of resistance to various antifungal agents led to the search for new drugs. Voriconazole is a new …
Number of citations: 24 www.tandfonline.com

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